molecular formula C10H11Cl2NO B5198731 2,2-dichloro-N-phenethylacetamide CAS No. 39106-18-8

2,2-dichloro-N-phenethylacetamide

Cat. No.: B5198731
CAS No.: 39106-18-8
M. Wt: 232.10 g/mol
InChI Key: NXDSITABWUNLCU-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-phenethylacetamide is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 g/mol . It is known for its unique structure, which includes two chlorine atoms and a phenethyl group attached to an acetamide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,2-dichloro-N-phenethylacetamide typically involves the reaction of phenethylamine with chloroacetyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at low temperatures (0-10°C) to ensure controlled addition and reaction . The reaction mixture is then stirred at room temperature for 1-2 hours to complete the synthesis.

Chemical Reactions Analysis

2,2-Dichloro-N-phenethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of new products.

    Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding acids and amines.

Common reagents used in these reactions include bases like sodium hydroxide for substitution and hydrolysis, and oxidizing or reducing agents for redox reactions.

Scientific Research Applications

2,2-Dichloro-N-phenethylacetamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-phenethylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with various biomolecules .

Comparison with Similar Compounds

2,2-Dichloro-N-phenethylacetamide can be compared with other similar compounds such as:

Properties

IUPAC Name

2,2-dichloro-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-9(12)10(14)13-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDSITABWUNLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959914
Record name 2,2-Dichloro-N-(2-phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39106-18-8
Record name NSC52557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dichloro-N-(2-phenylethyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DICHLORO-N-PHENETHYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-Dichloro-N-(2-phenylethyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4GNB8GAQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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